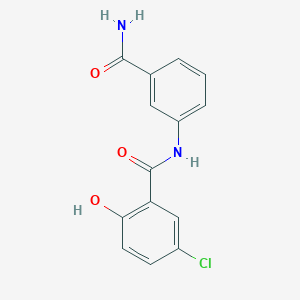

N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide

Description

Properties

CAS No. |

634185-85-6 |

|---|---|

Molecular Formula |

C14H11ClN2O3 |

Molecular Weight |

290.70 g/mol |

IUPAC Name |

N-(3-carbamoylphenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c15-9-4-5-12(18)11(7-9)14(20)17-10-3-1-2-8(6-10)13(16)19/h1-7,18H,(H2,16,19)(H,17,20) |

InChI Key |

DIXRKTQZZQQYPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

-

- 5-Chloro-2-hydroxybenzoic acid

- 3-Chloroaniline

- Phosphorus trichloride (PCl$$_3$$)

- Solvent: Chlorobenzene

-

- The reaction typically involves the activation of 5-chloro-2-hydroxybenzoic acid using phosphorus trichloride to form the corresponding acid chloride.

- The acid chloride is then reacted with 3-chloroaniline under reflux conditions in chlorobenzene.

Detailed Procedure

Step 1: Dissolve 5-chloro-2-hydroxybenzoic acid (60 mmol) in chlorobenzene (250 mL).

Step 2: Gradually add phosphorus trichloride (30 mmol) to the solution while stirring continuously.

Step 3: Heat the mixture under reflux for approximately 20 minutes using microwave irradiation to ensure complete conversion to the acid chloride.

Step 4: After cooling, add a solution of 3-chloroaniline (60 mmol) to the reaction mixture and continue heating under reflux for an additional period (typically around 1–2 hours).

Step 5: Upon completion, cool the mixture and precipitate the product by adding water or a suitable non-solvent.

Step 6: Collect the solid by filtration and purify it through recrystallization from ethanol or another appropriate solvent.

Yields and Characterization

The yield of this compound can vary based on reaction conditions, but typical yields range from 50% to 90%. Characterization methods include:

Melting Point Determination: Typically around 122–124 °C.

NMR Spectroscopy: Used to confirm the structure, with characteristic peaks corresponding to hydrogen and carbon environments in the molecule.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Key Features |

|---|---|---|---|

| Microwave-assisted synthesis | 90% | 20 min | Faster reaction times, improved yields |

| Conventional reflux | 50% | 1–2 hours | More traditional approach, longer times |

Chemical Reactions Analysis

Hydroxyl Group Modifications

The phenolic -OH at the 2-position is critical for bioactivity . Common reactions include:

-

Acetylation : Treatment with acetic anhydride to form O-acetyl derivatives, which can be hydrolyzed back under basic conditions .

-

Methylation : Reaction with methyl iodide in the presence of K₂CO₃ to yield methoxy analogs .

Activity Impact :

| Modification | IC₅₀ (µM) vs. Parent Compound | Reference |

|---|---|---|

| O-Acetyl | 1.51 ± 0.01 (similar activity) | |

| O-Methyl | 20.24 ± 1.91 (reduced activity) |

Carbamoyl Group Reactions

The 3-carbamoylphenyl substituent can undergo:

-

Hydrolysis : Acidic or basic conditions convert the carbamoyl group (-CONH₂) to a carboxylic acid (-COOH) .

-

Hydrazide formation : Reaction with hydrazine to yield acyl hydrazides, as seen in antimycobacterial studies .

Biological Activity and Target Interactions

While direct data for N-(3-carbamoylphenyl)-5-chloro-2-hydroxybenzamide is limited, related compounds exhibit:

-

Autophagy induction : Activation of LC3-II conversion in glioblastoma cells (IC₅₀ ~1.5 µM) .

-

Antimycobacterial activity : Inhibition of Mycobacterium tuberculosis growth via IκB kinase-independent pathways (IC₅₀ <2 µM) .

Key Structural Determinants :

| Position | Substituent | Role |

|---|---|---|

| C-2 | -OH | Essential for binding via hydrogen bonding |

| C-5 | -Cl | Enhances metabolic stability |

| C’-3 | -CONH₂ | Modulates solubility and target affinity |

Crystallographic and Stability Data

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide has been explored for its therapeutic properties, particularly as an inhibitor of the Wnt/Frizzled signaling pathway. This pathway is implicated in numerous diseases, including cancer and metabolic disorders like type II diabetes. The compound shows promise in modulating this pathway, making it a candidate for treating conditions associated with its dysregulation .

Case Study: Antitubercular Activity

In a high-throughput screening study, derivatives of salicylanilides, including this compound, were identified as potent inhibitors against Mycobacterium tuberculosis. The lead compound demonstrated significant efficacy against multidrug-resistant strains, indicating its potential for repurposing in tuberculosis treatment .

Antimicrobial Properties

Broad-Spectrum Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. They have been shown to inhibit bacterial growth through various mechanisms, including interference with two-component regulatory systems in bacteria .

Table 1: Antimicrobial Efficacy of Salicylanilides

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, K. pneumoniae | 0.5 μg/mL |

| 4-Chlorophenyl Salicylanilide | S. aureus | 0.25 μg/mL |

| Benzyl Salicylanilide | P. aeruginosa | 1 μg/mL |

Biological Research

Mechanism of Action Studies

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological responses .

Cytotoxicity Assessments

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines, revealing that it exhibits lower cytotoxicity compared to traditional chemotherapeutics while maintaining antiproliferative effects .

Industrial Applications

Chemical Synthesis

this compound serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical development and materials science . Its unique chemical structure allows for modifications that can enhance its properties or create novel compounds.

Mechanism of Action

The mechanism of action of N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways . The compound’s ability to inhibit FAAH is attributed to its structural features, which allow it to fit into the enzyme’s active site and block its activity .

Comparison with Similar Compounds

Antiviral Activity

- A17 Derivatives: Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues (e.g., compound 15) exhibit potent anti-human adenovirus (HAdV) activity, with IC₅₀ = 0.27 μM and selectivity index (SI) > 100. They inhibit HAdV DNA replication and late-stage viral lifecycle steps .

- Niclosamide : Broad-spectrum antiviral activity but lower selectivity (SI < 50) due to cytotoxicity (CC₅₀ = 12.5 μM) .

- IMD-0354 : Primarily an IKK-β inhibitor (IC₅₀ = 30 nM) but also shows moderate TMPRSS4 serine protease inhibition (IC₅₀ = 11 μM), relevant for viral entry .

Anticancer Activity

Solubility and Bioavailability

- The 3-carbamoyl group in the target compound may improve aqueous solubility compared to nitro or trifluoromethyl substituents in niclosamide and IMD-0354, respectively. However, experimental data are needed for validation.

Mechanistic Differences

- Target Specificity: A17 derivatives target viral DNA replication (HAdV) . IMD-0354 inhibits IKK-β, a key kinase in inflammatory signaling .

- Toxicity Profiles :

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-(3-Carbamoylphenyl)-5-chloro-2-hydroxybenzamide, and how is purity validated?

- Methodological Answer : The compound is synthesized via amide coupling between 5-chloro-2-hydroxybenzoyl chloride and 3-carbamoylaniline derivatives. Key steps include:

- Dissolving the aniline derivative in dichloromethane (DCM) and adding the acyl chloride dropwise under stirring .

- Precipitation and purification via filtration, followed by rinsing with DCM to remove unreacted reagents .

- Purity validation using HPLC (≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, HRMS) to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for verifying aromatic proton environments and amide bond formation. For example, δ 10.32 (s, 1H) corresponds to the amide proton .

- HRMS : Validates molecular weight (e.g., m/z 383.67 for C₁₅H₈ClF₆NO₂) .

- Elemental Analysis : Confirms C, H, N, and Cl content (e.g., C 52.55%, Cl 23.86% for a derivative) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹) .

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

- Methodological Answer :

- The compound is insoluble in water but dissolves in DMSO (≥100.8 mg/mL) and ethanol (≥2.97 mg/mL) .

- For in vitro assays, pre-dissolve in DMSO and dilute in buffer to avoid precipitation. Use sonication or heating (≤50°C) to enhance solubility .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

- Methodological Answer :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃ at the 3,5-positions) enhance NF-κB inhibition and cytotoxicity (e.g., IC₅₀ = 1.2 µM in HL-60 cells) .

- Carbamoyl groups improve target specificity by forming hydrogen bonds with kinase active sites .

- SAR Workflow :

Synthesize derivatives with varied substituents .

Test in bioassays (e.g., NF-κB luciferase reporter assays) .

Use computational docking (e.g., AutoDock Vina) to correlate substituent placement with binding energy .

Q. What in vitro and in vivo models are suitable for evaluating its anticancer potential?

- Methodological Answer :

- In Vitro :

- HL-60 leukemia cells for cytotoxicity (MTT assay) .

- NF-κB inhibition assays using transfected HEK293 cells .

- In Vivo :

- Xenograft models (e.g., murine colon carcinoma) with daily oral dosing (10–50 mg/kg) .

- Monitor tumor volume reduction and NF-κB pathway biomarkers (e.g., IκBα phosphorylation) .

Q. How can computational methods predict binding mechanisms and optimize derivative design?

- Methodological Answer :

- Molecular Docking : Use the compound’s SMILES string (C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O) to model interactions with targets like IKK-2 .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electrostatic potential and Fukui functions for reactivity analysis .

- QSAR Models : Train on IC₅₀ data from derivatives to prioritize substituents for synthesis .

Q. How should researchers address discrepancies in reported bioactivity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line, serum concentration). For example, NF-κB inhibition varies with cell type (HEK293 vs. HeLa) .

- Normalization : Express activity relative to a positive control (e.g., BAY 11-7082 for NF-κB) .

- Dose-Response Validation : Repeat assays in triplicate with standardized protocols .

Key Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Advanced questions emphasize mechanism-driven experimentation and computational integration.

- Contradictions in data (e.g., solubility or bioactivity) require rigorous replication and contextual analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.